5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications . They have also attracted attention in medicinal chemistry due to their significant photophysical properties . .
Mode of Action
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity , suggesting they may interact with biochemical pathways related to these processes.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at position 7 on the fused ring .
Biochemical Analysis
Biochemical Properties
It is known that electron-donating groups (EDGs) at position 7 on the fused ring of PPs improve both the absorption and emission behaviors . This suggests that 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one may interact with enzymes, proteins, and other biomolecules in a way that influences these properties.
Cellular Effects
Pps have been identified as strategic compounds for studying the dynamics of intracellular processes . This suggests that this compound may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that PPs exert their effects at the molecular level through interactions with biomolecules . These interactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Pps have been found to have good solid-state emission intensities , suggesting that this compound may have similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves the use of potassium hydrogen sulfate (KHSO4) in aqueous media. This method is advantageous due to its environmentally friendly nature and good yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and green synthetic routes, such as the one involving KHSO4, is likely to be favored due to environmental and economic considerations.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials for optical applications.
Biological Research: It is used in bioimaging and as a chemosensor due to its fluorescent properties.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one
Uniqueness
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-ethyl-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-7-5-9(13)12-8(10-7)4-6(2)11-12/h4-5,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOIWYLKRMOOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)C=C(N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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